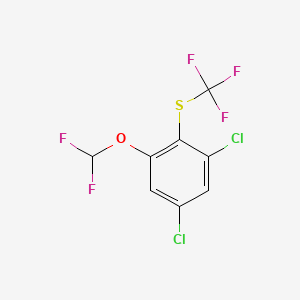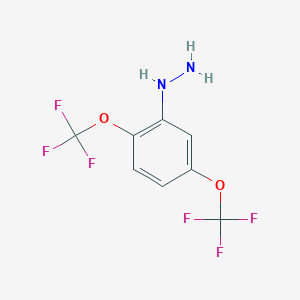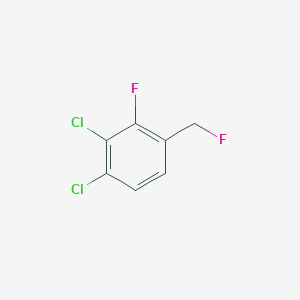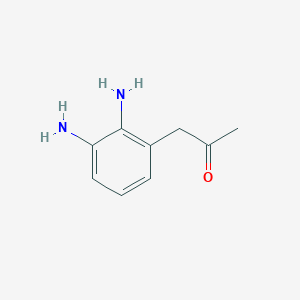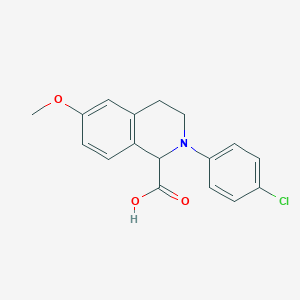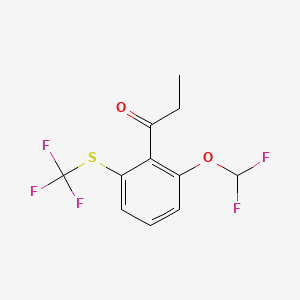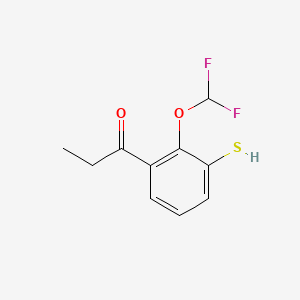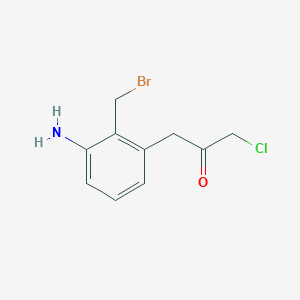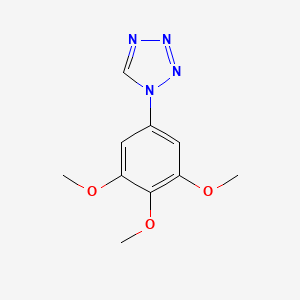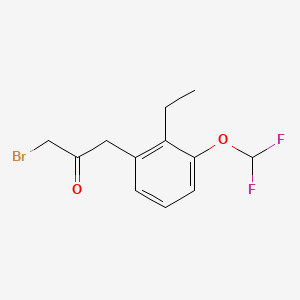
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can yield the corresponding amine derivative.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine atom can form a covalent bond with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one can be compared with other brominated ketones such as:
1-Bromo-3-chloropropane: Used as a linker in the synthesis of various compounds, but lacks the difluoromethoxy group, making it less lipophilic.
1-Bromo-3-phenylpropane: Similar in structure but lacks the difluoromethoxy and ethyl groups, which may affect its reactivity and applications.
The presence of the difluoromethoxy and ethyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13BrF2O2 |
|---|---|
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
1-bromo-3-[3-(difluoromethoxy)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O2/c1-2-10-8(6-9(16)7-13)4-3-5-11(10)17-12(14)15/h3-5,12H,2,6-7H2,1H3 |
Clave InChI |
IDTNKAZZCYTNIS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1OC(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


